What are the physical and chemical properties of Methyl 3,4-dimethoxycinnamate?
What are the physical and chemical properties of Methyl 3,4-dimethoxycinnamate?
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3,4-dimethoxycinnamate
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 3,4-dimethoxycinnamate (MDMC). It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical reactivity and synthetic workflows. The information is compiled from various scientific sources to ensure accuracy and depth, serving as a core reference for laboratory use.
Introduction
Methyl 3,4-dimethoxycinnamate, also known as 3,4-O-Dimethylcaffeic acid methyl ester, is an alkyl cinnamate compound. It is formed from the formal condensation of the carboxyl group of 3,4-dimethoxycinnamic acid with methanol[1]. This compound is found in various natural sources and has been identified in plants such as Aragoa lucidula and Sideritis lotsyi[2][3]. Due to its structural similarity to other biologically active cinnamic acid derivatives, MDMC is a molecule of interest for its potential antioxidant and DNA methylation-inhibiting properties[4][5]. This guide details its fundamental characteristics to support further research and application.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of Methyl 3,4-dimethoxycinnamate are summarized below. The data has been compiled from computational models and experimental sources.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 5396-64-5 |
| IUPAC Name | methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
| Molecular Formula | C₁₂H₁₄O₄ |
| Synonyms | Methyl 3-(3,4-dimethoxyphenyl)acrylate, 3,4-O-Dimethylcaffeic acid methyl ester, NSC 4331 |
| InChI | InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+ |
| InChI Key | JXRYDOZRPYFBKO-FNORWQNLSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)OC)OC |
Physicochemical Data
| Property | Value |
| Molecular Weight | 222.24 g/mol |
| Appearance | Solid |
| Melting Point | 69-72 °C |
| Boiling Point | 339.30 °C (estimated) |
| Solubility | Water: 653.4 mg/L @ 25 °C (estimated). Soluble in DMSO, Ethanol, DMF. |
| logP (o/w) | 1.89 - 2.2 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for the structural confirmation of Methyl 3,4-dimethoxycinnamate.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl protons of the two methoxy groups and the ester. The coupling constant between the vinylic protons is typically large (~16 Hz), confirming the trans (E) configuration of the double bond.
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¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (around 167 ppm), carbons of the double bond, the six aromatic carbons (with those bonded to oxygen appearing further downfield), and the three methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group (around 1710-1730 cm⁻¹). Other significant peaks include C=C stretching from the alkene and aromatic ring, and C-O stretching from the ester and ether linkages.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 222.24). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).
Experimental Protocols
This section provides detailed methodologies for the synthesis of Methyl 3,4-dimethoxycinnamate and the determination of its properties.
Synthesis Protocols
Protocol 1: Fischer-Speier Esterification
This classic method involves the acid-catalyzed esterification of 3,4-dimethoxycinnamic acid with methanol.
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Reagents and Equipment:
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3,4-dimethoxycinnamic acid
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Methanol (anhydrous, excess)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium bicarbonate (saturated solution)
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Diethyl ether or Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
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Procedure:
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To a round-bottom flask, add 3,4-dimethoxycinnamic acid and an excess of methanol (which acts as both reactant and solvent).
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Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
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Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude Methyl 3,4-dimethoxycinnamate by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Protocol 2: Heck Reaction
The Heck reaction provides an alternative route by coupling an aryl halide with methyl acrylate in the presence of a palladium catalyst.
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Reagents and Equipment:
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4-Iodo-1,2-dimethoxybenzene (or a related aryl halide)
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Methyl acrylate
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Palladium(II) acetate (Pd(OAc)₂)
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A suitable phosphine ligand (e.g., triphenylphosphine) or a phosphine-free system
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A base (e.g., triethylamine, diisopropylethylamine)
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Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
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Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
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Procedure:
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In an oven-dried flask under an inert atmosphere, combine 4-iodo-1,2-dimethoxybenzene, the palladium catalyst, and the phosphine ligand (if used).
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Add the anhydrous solvent, followed by the base and methyl acrylate via syringe.
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Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
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Cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent like ethyl acetate.
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Combine the organic layers and wash with water and brine.
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Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
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Purify the resulting residue using column chromatography on silica gel to obtain pure Methyl 3,4-dimethoxycinnamate.
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Property Determination Protocols
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Melting Point: Determined using a calibrated Differential Scanning Calorimeter (DSC) or a standard melting point apparatus. A small, dry sample is heated at a controlled rate (e.g., 1-2 °C/min), and the range from the first appearance of liquid to complete liquefaction is recorded.
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Solubility: The static gravimetric method can be used. A saturated solution of the compound is prepared in a specific solvent at a constant temperature. A known volume of the supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured to calculate the solubility.
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NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). A small sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
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FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. A solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent on a salt plate (e.g., NaCl).
Chemical Reactivity
Methyl 3,4-dimethoxycinnamate undergoes reactions typical of an α,β-unsaturated ester.
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Hydrolysis: The ester can be hydrolyzed back to 3,4-dimethoxycinnamic acid and methanol under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.
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Transesterification: The methyl group of the ester can be exchanged with another alkyl group by reacting it with a different alcohol in the presence of an acid or base catalyst.
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Reduction: The ester and the double bond can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated alcohol.
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Reactions at the Double Bond: The alkene double bond can undergo various addition reactions, such as hydrogenation (to yield methyl 3,4-dimethoxydihydrocinnamate) or halogenation.
Safety and Handling
Based on available safety data sheets, Methyl 3,4-dimethoxycinnamate requires careful handling in a laboratory setting.
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Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects.
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Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition. Recommended storage temperatures are often -20°C for powder or -80°C when in solvent.
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First Aid Measures:
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If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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Skin Contact: Wash skin thoroughly with soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
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Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.
Conclusion
Methyl 3,4-dimethoxycinnamate is a well-defined natural product with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry reactions like Fischer esterification and the Heck reaction. The data and protocols presented in this guide offer a solid foundation for researchers working with this compound, facilitating its use in further studies, particularly in exploring its biological activities and potential therapeutic applications. Proper adherence to safety protocols is essential when handling this chemical.
